molecular formula C21H22N4O6S B2911658 4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-80-6

4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Número de catálogo: B2911658
Número CAS: 533869-80-6
Peso molecular: 458.49
Clave InChI: DYDDSIMJKTYDGT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a benzamide core substituted at the 4-position with a sulfonyl group linked to a 4,4-dimethyl-1,3-oxazolidine ring. The amide nitrogen is connected to a 1,3,4-oxadiazole moiety bearing a 2-methoxyphenyl group at position 5. For instance, oxadiazoles are known for metabolic stability and enzyme inhibition, while sulfonyl groups may enhance solubility or target binding . The compound’s structural determination likely employs crystallographic tools like SHELX programs, which are widely used for small-molecule refinement .

Propiedades

IUPAC Name

4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6S/c1-21(2)12-30-13-25(21)32(27,28)15-10-8-14(9-11-15)18(26)22-20-24-23-19(31-20)16-6-4-5-7-17(16)29-3/h4-11H,12-13H2,1-3H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDDSIMJKTYDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes diverse functional groups such as an oxazolidine moiety, a sulfonyl group, and an oxadiazole ring, which suggest various biological activities including anticancer, antimicrobial, and anti-inflammatory properties.

Structural Overview

The molecular formula of this compound is C21H22N4O6SC_{21}H_{22}N_{4}O_{6}S, and it has a molecular weight of 462.49 g/mol. The presence of the oxadiazole ring is particularly noteworthy due to its established biological activity in numerous studies.

Anticancer Properties

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. These compounds can target various enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) . The hybridization of oxadiazole with other pharmacophores enhances their effectiveness against cancer cells by inhibiting critical biological targets.

Table 1: Anticancer Mechanisms of Oxadiazole Derivatives

MechanismTarget EnzymeReference
Inhibition of DNA synthesisThymidylate Synthase
Histone modificationHDAC
Telomerase activity inhibitionTelomerase

Antimicrobial Activity

Compounds with the 1,3,4-oxadiazole structure have shown broad-spectrum antimicrobial activity. Studies have reported their effectiveness against various bacterial strains including Mycobacterium bovis and Neisseria gonorrhoeae . The mechanism often involves the inhibition of essential metabolic pathways in bacteria.

Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives

Bacterial StrainActivityReference
Mycobacterium bovisStrong inhibition
Neisseria gonorrhoeaeSuperior to azithromycin

Other Biological Activities

In addition to anticancer and antimicrobial properties, derivatives of this compound have shown potential anti-inflammatory and analgesic effects. The oxazolidine moiety contributes to these activities by modulating inflammatory pathways and pain responses .

Case Studies

  • Anticancer Study : A recent study evaluated the cytotoxic effects of oxadiazole derivatives on various cancer cell lines. Results indicated that compounds similar to the target compound exhibited IC50 values in the low micromolar range against breast cancer cells .
  • Antimicrobial Research : A series of experiments demonstrated that specific oxadiazole derivatives significantly inhibited the growth of resistant bacterial strains. For instance, a derivative showed MIC values lower than those of standard antibiotics like vancomycin against Clostridium difficile .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Differences

A structurally analogous compound, 4-(N,N-diethylsulfamoyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 886927-45-3), shares the benzamide-oxadiazole scaffold but differs in substituents (Table 1):

Feature Target Compound Analog (CAS 886927-45-3)
Benzamide Substituent 4-[(4,4-Dimethyl-1,3-oxazolidin-3-yl)sulfonyl] 4-(N,N-Diethylsulfamoyl)
Oxadiazole Substituent 2-Methoxyphenyl 3-(Methylsulfonyl)phenyl
Molecular Formula C₁₈H₁₈N₄O₅S (calculated) C₂₀H₂₂N₄O₆S₂
Molecular Weight ~402.4 g/mol (calculated) 478.5 g/mol
Key Functional Groups Oxazolidine sulfonyl (cyclic), methoxy Diethylsulfamoyl (linear), methylsulfonyl

Implications of Substituent Variations

Oxadiazole Substituent: The target’s 2-methoxyphenyl group is electron-donating, which could stabilize the oxadiazole ring’s electron-deficient nature.

Physicochemical Properties :

  • The target’s lower molecular weight (~402 vs. 478.5 g/mol) suggests better bioavailability. However, the analog’s methylsulfonyl group may improve solubility in polar solvents compared to the target’s methoxy group.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.